molecular formula C14H10BrNO2 B13522114 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13522114
M. Wt: 304.14 g/mol
InChI Key: OHYNLCGPSKYOLI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a bromophenyl group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 4-bromophenylamine with salicylaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

2-(4-bromophenyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H10BrNO2/c15-10-7-5-9(6-8-10)13-14(17)16-11-3-1-2-4-12(11)18-13/h1-8,13H,(H,16,17)

InChI Key

OHYNLCGPSKYOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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